4-Nitrophenyl 2-aminoacetate hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 4-nitrophenethylamine hydrochloride, involves the use of raw materials like phenylethylamine, concentrated sulfuric acid, and concentrated nitric acid . The catalytic reduction of 4-nitrophenol (4-NP) has been used as a benchmark reaction to assess the activity of nanostructured materials .Molecular Structure Analysis
The molecular structure of related compounds like 4-nitrophenethylamine hydrochloride has been described with the linear formula: O2NC6H4CH2CH2NH2 · HCl .Chemical Reactions Analysis
The reduction of 4-nitrophenol (4-NP) to 4-aminophenol (4-AP) with an excess of sodium borohydride is commonly used as a model reaction to assess the catalytic activity of metallic nanoparticles .Scientific Research Applications
- Scientific Field: Organic Chemistry
- Application : 4-Nitrophenethylamine hydrochloride is used in the synthesis of ortho-metalated primary phenethylamines complexes containing six-membered palladacycles and N-(4-nitrophenethyl)formamide .
- Results or Outcomes : The outcomes of these reactions would be the formation of the desired compounds, namely ortho-metalated primary phenethylamines complexes and N-(4-nitrophenethyl)formamide . Specific yields or efficiencies are not provided in the sources I found.
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Scientific Field: Nanotechnology
- Application : The catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .
- Methods of Application : Various nanostructured materials are synthesized and used as catalysts for the reduction of nitrophenol in the presence of reducing agents .
- Results or Outcomes : The properties of active nanomaterials are directly connected with parameters of these model reduction reactions .
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Scientific Field: Biochemistry
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-nitrophenyl) 2-aminoacetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4.ClH/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13;/h1-4H,5,9H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGZZUFRFWPWALX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Nitrophenyl 2-aminoacetate hydrochloride |
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